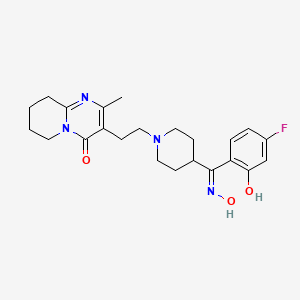
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)- is a chemical compound with the molecular formula C12H9Cl2NO4 This compound is known for its unique structure, which includes a 1,4-oxazin-2-one ring substituted with dichloro and dimethoxyphenyl groups
Méthodes De Préparation
The synthesis of 2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)- typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to facilitate the formation of the oxazinone ring. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and yield.
Analyse Des Réactions Chimiques
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dichloro and dimethoxyphenyl groups can participate in substitution reactions, leading to the formation of new compounds with different substituents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)- can be compared with other similar compounds, such as:
- 2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3-methoxyphenyl)
- 2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(4-methoxyphenyl)
These compounds share a similar core structure but differ in the substituents on the phenyl ring
Propriétés
Formule moléculaire |
C12H9Cl2NO4 |
|---|---|
Poids moléculaire |
302.11 g/mol |
Nom IUPAC |
3,5-dichloro-6-(3,4-dimethoxyphenyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C12H9Cl2NO4/c1-17-7-4-3-6(5-8(7)18-2)9-10(13)15-11(14)12(16)19-9/h3-5H,1-2H3 |
Clé InChI |
NIDKULRBXVNXPB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=C(N=C(C(=O)O2)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


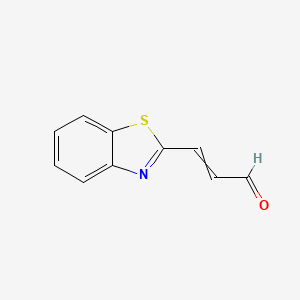
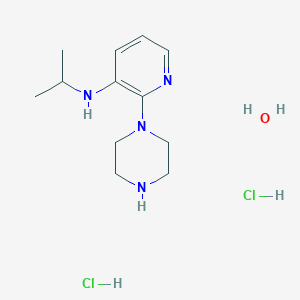
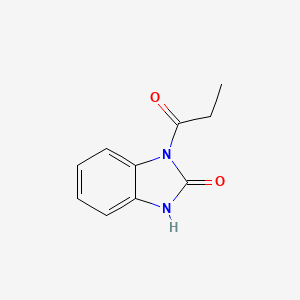
![1-[5-[3-[4-(1,3,4-Oxadiazole-2-yl)phenoxymethyl]-1,2,4-oxadiazole-5-yl]-2-thienyl]trifluoroethanone](/img/structure/B13836478.png)
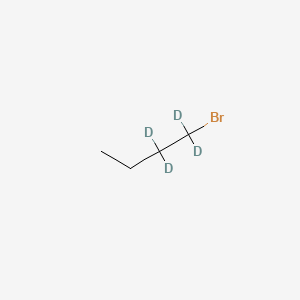

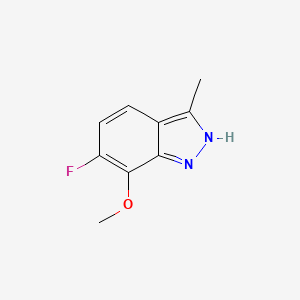

![1-Piperazineethanol, a-(4-amino-3,5-dichlorophenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]-](/img/structure/B13836501.png)
![5,5,8,8,16,16,19,19-Octamethylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,3,9,11,13,15(20)-hexaene](/img/structure/B13836504.png)

![sodium;(4R)-4-[(3R,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13836526.png)
![12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate](/img/structure/B13836536.png)
